An In-depth Technical Guide to Butan-2-amine Oxalic Acid Salt for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Butan-2-amine Oxalic Acid Salt for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of butan-2-amine oxalic acid salt, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. While a specific CAS number for the oxalic acid salt of butan-2-amine is not readily found in major chemical databases, this guide will provide the necessary information to understand, synthesize, and utilize this compound. We will delve into the identifiers of the parent amine, its physicochemical properties, a detailed synthesis protocol for the salt, its potential applications, and crucial safety information.
Core Identifiers and Physicochemical Properties of Butan-2-amine
Butan-2-amine, also known as sec-butylamine, is the parent amine of the salt . It is a chiral compound and exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. Understanding the properties of the parent amine is fundamental to understanding the properties of its salt.
| Identifier | Value | Source |
| IUPAC Name | Butan-2-amine | [1][2][3] |
| Synonyms | sec-Butylamine, 2-Aminobutane | [1][3] |
| CAS Number (Racemic) | 13952-84-6 | [1][2] |
| CAS Number ((R)-(-)-Butan-2-amine) | 13250-12-9 | [1][4] |
| CAS Number ((S)-(+)-Butan-2-amine) | 513-49-5 | [1][5] |
| Molecular Formula | C4H11N | [1][3][4] |
| Molecular Weight | 73.14 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Ammoniacal, fishy | [1][3] |
| Boiling Point | 63 °C | [1] |
| Melting Point | -104.5 °C | [1] |
| Density | 0.724 g/cm³ | [1] |
| Solubility in Water | Miscible | [1] |
Synthesis of Butan-2-amine Oxalic Acid Salt: A Self-Validating Protocol
The formation of an amine salt with oxalic acid is a straightforward acid-base reaction. The following protocol is designed to be self-validating, with clear endpoints and purification steps. This method is based on established principles of organic salt formation.[6]
Experimental Workflow: Synthesis of Butan-2-amine Oxalic Acid Salt
Caption: Workflow for the synthesis of butan-2-amine oxalic acid salt.
Step-by-Step Methodology
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Reagent Preparation:
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Accurately weigh a molar equivalent of butan-2-amine (either the racemate or a specific enantiomer).
-
Dissolve the butan-2-amine in a minimal amount of a suitable anhydrous solvent (e.g., ethanol, isopropanol, or acetone). The choice of solvent can influence the crystal form and yield.[6]
-
In a separate vessel, prepare a solution of one molar equivalent of anhydrous oxalic acid in the same solvent. Gentle warming may be necessary to fully dissolve the oxalic acid.
-
-
Salt Formation:
-
While stirring the butan-2-amine solution at room temperature, slowly add the oxalic acid solution dropwise.
-
The formation of a precipitate (the butan-2-amine oxalic acid salt) should be observed. The reaction is typically exothermic.
-
After the addition is complete, continue stirring the mixture for a period (e.g., 1-2 hours) to ensure complete precipitation. Cooling the mixture in an ice bath can further increase the yield.
-
-
Isolation and Purification:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the purified salt under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
-
Characterization:
-
Determine the melting point of the dried salt. A sharp melting point is indicative of purity.
-
Confirm the structure and stoichiometry of the salt using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
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Applications in Research and Drug Development
The use of amine derivatives is widespread in the pharmaceutical industry.[7][8] The formation of a salt, such as an oxalate, can significantly improve the physicochemical properties of a parent compound, which is a critical step in drug development.[9]
-
Improved Physicochemical Properties: Converting the liquid butan-2-amine into a solid salt enhances its stability, handling, and ease of formulation.[9] Salts often exhibit improved solubility and dissolution rates compared to the free base, which can positively impact bioavailability.[9]
-
Chiral Resolution: As butan-2-amine is chiral, its salt formation with a chiral acid is a classical method for separating enantiomers. While oxalic acid is achiral, the diastereomeric salts formed with a chiral resolving agent can be separated by crystallization.
-
Building Block in Synthesis: Butan-2-amine and its derivatives are valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7] The salt form can be a convenient starting material for subsequent reactions.
-
Preclinical Research: In early-stage drug discovery, different salt forms of a lead compound are often screened to identify the one with the most favorable properties for further development.
Safety, Handling, and Storage
Comprehensive safety data for butan-2-amine oxalic acid salt is not available, therefore, precautions should be based on the known hazards of its constituent parts: butan-2-amine and oxalic acid.
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Butan-2-amine:
-
Hazards: It is a flammable liquid and vapor.[10] It can cause severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness.[10][11][12] It is also harmful if swallowed or inhaled.[10][11][12]
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Keep away from heat, sparks, and open flames.[11]
-
-
Oxalic Acid:
-
Hazards: Oxalic acid is a corrosive solid that can cause severe skin and eye burns. It is harmful if swallowed or inhaled.
-
Handling: Avoid creating dust. Wear appropriate PPE.
-
Storage of Butan-2-amine Oxalic Acid Salt:
The salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Butan-2-amine oxalic acid salt, while not having a dedicated CAS number in common databases, represents a compound that can be readily synthesized and has potential applications in research and pharmaceutical development. By understanding the properties of the parent amine and the principles of salt formation, researchers can effectively produce and utilize this compound. The improved handling, stability, and potential for enhanced bioavailability make the oxalate salt an attractive alternative to the free base form of butan-2-amine in various scientific endeavors.
References
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- Apollo Scientific. 513-49-5 Cas No. | (2S)-(+)-Butan-2-amine.
- Matrix Fine Chemicals. BUTAN-2-AMINE | CAS 13250-12-9.
- Thermo Fisher Scientific. (2025, September 18).
- ResearchGate. Semi-preparative synthesis of (S)-butan-2-amine (2a).
- Wikipedia. sec-Butylamine.
- PubChem. (Butan-2-yl)(butyl)amine | C8H19N | CID 4133797.
- Apollo Scientific. (2S)-(+)
- ChemScene. 4444-67-1 | (Butan-2-yl)(butyl)amine.
- Advanced ChemBlocks. (2R)-butan-2-amine 97% | CAS: 13250-12-9.
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- PubChem. Sec-Butylamine | C4H11N | CID 24874.
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- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
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- The Use of Butane Derivatives in Pharmaceutical Manufacturing. (2025, July 25).
- Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.
- University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.
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